1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine
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Overview
Description
1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine is an organic compound with the molecular formula C10H14FNO. It is a derivative of phenethylamine, featuring an ethoxy group and a fluorine atom attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine typically involves the reaction of 2-ethoxy-4-fluorobenzaldehyde with a suitable amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a catalyst such as acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine: Similar structure but with the fluorine atom in a different position.
2-(4-Fluorophenyl)ethan-1-amine: Lacks the ethoxy group but retains the fluorophenyl structure.
Uniqueness
1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine is unique due to the specific positioning of the ethoxy and fluorine groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
1-(2-ethoxy-4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C10H14FNO/c1-3-13-10-6-8(11)4-5-9(10)7(2)12/h4-7H,3,12H2,1-2H3 |
InChI Key |
RNFJTKKVLCMPIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)F)C(C)N |
Origin of Product |
United States |
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